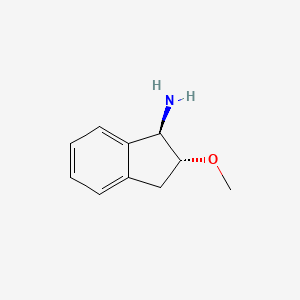

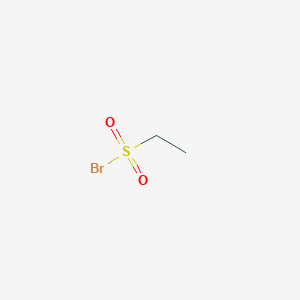

![molecular formula C6H9ClF2N2O B13519055 7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)

7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

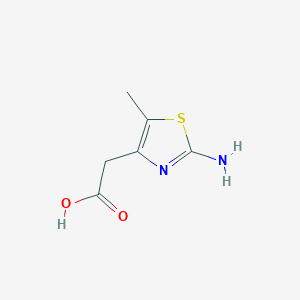

7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride: is a fascinating compound with a unique spirocyclic structure. Let’s break down its name:

7-(Difluoromethyl): This refers to the difluoromethyl group (CF₂H) attached at position 7.

5-oxa-2,6-diazaspiro[3.4]oct-6-ene: The core structure consists of a spirocyclic ring system containing an oxygen atom (oxa), two nitrogen atoms (diazaspiro), and a double bond (ene).

Preparation Methods

The synthetic routes to this compound involve difluoromethylation processes. Researchers have developed various methods for introducing the CF₂H group into different positions:

Metal-Based Methods: These can transfer CF₂H to carbon sites (sp²) both stoichiometrically and catalytically. Metal catalysts facilitate the formation of C(sp²)–CF₂H bonds.

Minisci-Type Radical Chemistry: Useful for heteroaromatics, this strategy achieves difluoromethylation of C(sp²)–H bonds.

C(sp³)–CF₂H Bond Formation: Electrophilic, nucleophilic, radical, and cross-coupling methods have been explored, although stereoselective difluoromethylation remains limited.

Site-Selective Installation: Recent advances allow precise CF₂H installation onto large biomolecules like proteins.

Chemical Reactions Analysis

Reactions: The compound can undergo oxidation, reduction, substitution, and other transformations.

Common Reagents and Conditions: Specific reagents depend on the desired reaction. For example, ClCF₂H is used to form X–CF₂H bonds (where X = O, N, or S).

Major Products: These vary based on the reaction type but often involve functionalization at the spirocyclic ring.

Scientific Research Applications

Chemistry: Researchers explore its reactivity and applications in synthetic chemistry.

Biology and Medicine: Investigating its effects on biological systems, potential drug development, and imaging probes.

Industry: Interest in process chemistry due to streamlined access to relevant molecules.

Mechanism of Action

- The compound’s mechanism involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Uniqueness: Highlight its distinctive features compared to other spirocyclic compounds.

Similar Compounds: While I don’t have specific names, explore related structures in the same class.

Properties

Molecular Formula |

C6H9ClF2N2O |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride |

InChI |

InChI=1S/C6H8F2N2O.ClH/c7-5(8)4-1-6(11-10-4)2-9-3-6;/h5,9H,1-3H2;1H |

InChI Key |

SBCCEIVAUVKZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC12CNC2)C(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

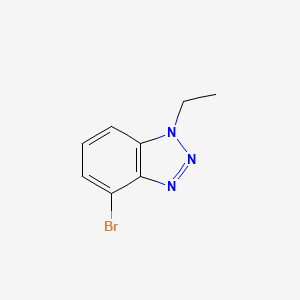

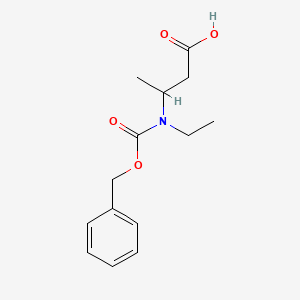

![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)

![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)